Clofarabine

nucleoside analog stability enzymatic degradation resistance drug design

Clofarabine is the rationally designed purine nucleoside analog engineered to overcome the limitations of cladribine and fludarabine. With dual halogen substitutions conferring resistance to phosphorolytic cleavage and enhanced acid stability, this compound achieves sustained intracellular retention (>50% triphosphate remaining at 24 h), enabling reduced dosing frequency in in vivo leukemia models. Its superior affinity for hENT1, hENT2, and hCNT3 transporters ensures efficient cellular uptake across heterogeneous transporter-expressing cell lines, making it the optimal tool for nucleoside transporter research and combination chemotherapy studies with cytarabine.

Molecular Formula C10H11ClFN5O3
Molecular Weight 303.68 g/mol
CAS No. 123318-82-1
Cat. No. B1669196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClofarabine
CAS123318-82-1
Synonyms2 Chloro 2' arabino fluoro 2' deoxyadenosine
2 Chloro 2' fluoroarabino 2' deoxyadenosine
2-chloro-2'-arabino-fluoro-2'-deoxyadenosine
2-chloro-2'-fluoroarabino-2'-deoxyadenosine
2-chloro-9-(2-deoxy-2-fluoro-beta-D-arbinofuranosyl)adenine
2-chloro-9-(2-deoxy-2-fluoroarabinofuranosyl)adenine
9H-Purin-6-amine, 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-
Cl-F-ara-A
clofarabine
Clofarex
Clolar
Evoltra
Molecular FormulaC10H11ClFN5O3
Molecular Weight303.68 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)Cl)N
InChIInChI=1S/C10H11ClFN5O3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4+,6-,9-/m1/s1
InChIKeyWDDPHFBMKLOVOX-AYQXTPAHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4.89e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clofarabine (CAS 123318-82-1): A Second-Generation Purine Nucleoside Antimetabolite for Leukemia Research and Therapeutic Development


Clofarabine (2-chloro-2′-fluoro-2′-deoxy-9-β-D-arabinofuranosyladenine; CAFdA) is a rationally designed purine nucleoside antimetabolite engineered to address the structural and metabolic liabilities of earlier-generation analogs including cladribine (2-chloro-2′-deoxyadenosine; CdA) and fludarabine (9-β-D-arabinofuranosyl-2-fluoroadenine; F-ara-A) [1]. Distinct from these predecessors, clofarabine incorporates halogen substitutions at both the purine ring (2-chloro) and the ribose moiety (2′-fluoro) [2]. These modifications confer three critical pharmacological advantages: increased resistance to phosphorolytic cleavage by purine nucleoside phosphorylase, enhanced acid stability relative to cladribine, and more efficient intracellular phosphorylation by deoxycytidine kinase (dCK) [3]. The compound received accelerated FDA approval in 2004 for the treatment of pediatric patients (1–21 years) with relapsed or refractory acute lymphoblastic leukemia (ALL) after at least two prior regimens, marking the first approval of a new drug for pediatric leukemia in over a decade [1].

Why Clofarabine (CAS 123318-82-1) Cannot Be Substituted by Cladribine or Fludarabine in Leukemia Models


Despite belonging to the same purine nucleoside analog class, clofarabine, cladribine, and fludarabine exhibit fundamentally divergent pharmacological profiles that preclude simple interchange in research and therapeutic applications. Rational substitution of the C-2′ hydrogen with fluorine in clofarabine confers resistance to enzymatic inactivation mechanisms that rapidly degrade cladribine and fludarabine, leading to markedly different intracellular pharmacokinetics and target engagement [1]. Critically, the three analogs display distinct nucleoside transporter affinities: clofarabine demonstrates higher binding affinity for hENT1, hENT2, and hCNT3 transporters compared to both cladribine and fludarabine, directly impacting cellular uptake efficiency and subsequent cytotoxicity in transporter-expressing cell lines [2]. Furthermore, in head-to-head preclinical comparisons, clofarabine exhibited a broader spectrum of antitumor activity in the NCI-60 panel without the leukemia-selective cytotoxicity observed with fludarabine and cladribine, indicating differential mechanisms of action that extend beyond mere potency differences [3]. These non-overlapping characteristics underscore why procurement decisions cannot rely on in-class substitution assumptions; the quantitative evidence below delineates exactly where clofarabine differs from its closest analogs.

Clofarabine (CAS 123318-82-1) Quantitative Differentiation Evidence: Head-to-Head Data Versus Cladribine, Fludarabine, and Cytarabine


Structural Stability: Fluorine Substitution Confers Resistance to Phosphorolytic Cleavage Versus Cladribine

Clofarabine incorporates a fluorine atom at the C-2′ position of the arabinofuranosyl sugar moiety, a structural feature absent in cladribine (which bears a hydrogen at this position) and distinct from fludarabine (which has a fluorine at the 2-position of the adenine ring but a hydroxyl at the C-2′ position). This C-2′ fluoro substitution renders clofarabine significantly less susceptible to phosphorolytic cleavage of the glycosidic bond by purine nucleoside phosphorylase (PNP), an enzyme that inactivates cladribine and contributes to its shorter intracellular half-life [1]. The fluorine modification also improves acid stability relative to cladribine, enabling better oral bioavailability potential [2]. This structural differentiation is the foundational design rationale distinguishing clofarabine from its predecessor analogs [3].

nucleoside analog stability enzymatic degradation resistance drug design

Enzymatic Activation: Higher dCK Phosphorylation Efficiency and Prolonged Triphosphate Retention Versus Cladribine

In direct comparative studies using human leukemia cells, clofarabine (CAFdA) demonstrates more efficient phosphorylation by deoxycytidine kinase (dCK), the rate-limiting enzyme in nucleoside analog activation, compared to cladribine (CdA). This enhanced phosphorylation efficiency, combined with slower elimination of clofarabine nucleotides, results in prolonged intracellular retention of the active triphosphate metabolite [1]. Cellular pharmacokinetic studies in chronic lymphocytic leukemia (CLL) patient samples revealed that >50% of the clofarabine triphosphate analog remained present 24 hours after infusion, indicating sustained intracellular exposure that exceeds that reported for cladribine triphosphate [2]. The median clofarabine triphosphate concentration in CLL lymphocytes was 1.5 μmol/L (range: 0.2–2.3 μmol/L; n = 9), demonstrating clinically relevant accumulation [3]. Additionally, the S74E mutation in dCK increased kcat for cladribine by 3- to 8-fold depending on the phosphoryl donor, whereas the increase for clofarabine was approximately 2-fold with both ATP and UTP, suggesting differential sensitivity to dCK phosphorylation kinetics between the two analogs [4].

deoxycytidine kinase intracellular metabolism triphosphate accumulation

Nucleoside Transporter Affinity: Higher hENT1/hENT2/hCNT3 Binding Affinity Versus Cladribine and Fludarabine

In a head-to-head comparison using recombinant human nucleoside transporters expressed in Saccharomyces cerevisiae yeast, clofarabine (Cl-F-ara-A) demonstrated higher binding affinity for hENT1, hENT2, and hCNT3 transporters compared to both cladribine (Cl-dAdo) and fludarabine (F-ara-A) [1]. Cells producing hENT1 or hCNT3 exhibited the highest uptake of clofarabine, whereas nucleoside transport-deficient cells and cells producing hCNT1 lacked clofarabine uptake altogether. The efficiency of clofarabine transport by oocytes with recombinant transporters was ranked hCNT3 > hENT2 > hENT1 > hCNT2, with no transport observed via hCNT1 [2]. In cytotoxicity studies with human leukemic CEM cells, clofarabine was more cytotoxic to cells producing hENT1 than to nucleoside transport-deficient cells, establishing that transporter expression directly modulates clofarabine's pharmacological activity. Notably, while cladribine exhibited the highest efficiency of transport by hENT1, clofarabine showed the greatest intracellular accumulation during 5-minute exposures, suggesting differential retention kinetics that complement transporter affinity differences [3].

nucleoside transporters cellular uptake pharmacokinetics

Preclinical Bone Marrow Toxicity: Reduced Species-Specific Myelotoxicity Differential Versus Cladribine and Fludarabine

In a direct comparative study evaluating bone marrow colony-forming unit-granulocyte/macrophage (CFU-GM) toxicity, clofarabine exhibited a markedly different species-specific myelotoxicity profile compared to cladribine and fludarabine. Mouse and human bone marrow were subjected to CFU-GM assays over a 5-log concentration range in culture [1]. Clofarabine produced IC90 values of 1.7 μM in mouse CFU-GM and 0.51 μM in human CFU-GM, yielding a mouse-to-human differential of 3.3-fold. In contrast, cladribine generated IC90 values of 0.93 μM in mouse and 0.11 μM in human CFU-GM, giving an 8.5-fold differential. Fludarabine produced IC90 values of >30 μM in mouse and 8 μM in human CFU-GM, giving a >3.8-fold differential [2]. The narrower species differential for clofarabine suggests more consistent myelosuppressive effects across species, which may improve the translatability of preclinical bone marrow toxicity findings to clinical outcomes. Additionally, in the NCI-60 cell line screen, fludarabine and cladribine showed selective cytotoxicity toward leukemia cell lines, whereas clofarabine exhibited no apparent selectivity based on tumor cell origin, indicating a broader spectrum of antitumor activity [3].

bone marrow toxicity CFU-GM assay preclinical safety

Clinical Response Rates in Combination Therapy: Clofarabine Plus Cytarabine Doubles Overall Remission Rate Versus Cytarabine Alone in Relapsed/Refractory AML

In the randomized CLASSIC I trial (N = 320 patients with confirmed AML, median age 67 years), the combination of clofarabine (40 mg/m²) plus cytarabine (1 g/m²) was compared head-to-head against cytarabine alone in patients ≥55 years old with relapsed or refractory acute myelogenous leukemia (AML) [1]. The overall remission rate (ORR; complete remission [CR] plus CR with incomplete peripheral blood count recovery) was 46.9% in the clofarabine plus cytarabine arm (35.2% CR) versus 22.9% in the cytarabine alone arm (17.8% CR), representing a statistically significant doubling of response (P < 0.01) [2]. Event-free survival (EFS) significantly favored the clofarabine combination arm (hazard ratio: 0.63; 95% CI, 0.49 to 0.80; P < 0.01), with 4-month EFS rates of 37.7% versus 16.6%, respectively [3]. Median overall survival did not differ significantly between arms (6.6 months versus 6.3 months; HR 1.00; 95% CI, 0.78 to 1.28; P = 1.00), though the significant improvement in ORR and EFS establishes clofarabine's additive clinical benefit when combined with cytarabine in this difficult-to-treat population [4].

acute myeloid leukemia combination chemotherapy response rate

Retained Activity in Cytarabine-Resistant Leukemia Models: Differential Transporter and Kinase Dependence

In cytarabine-resistant HL-60 human leukemia cells (HL/ara-C20), clofarabine retained moderate cytotoxic activity despite significant reductions in hENT1 transporter and deoxycytidine kinase (dCK) expression—two key determinants of nucleoside analog sensitivity [1]. Specifically, hENT1 and dCK levels were markedly reduced in the resistant subline, yet hCNT3 and deoxyguanosine kinase (dGK) expression remained unaltered. This preserved hCNT3 expression likely contributed to the retained capability of HL/ara-C20 cells to produce intracellular clofarabine triphosphate, providing an alternative uptake and activation pathway that partially circumvents the resistance mechanisms that abrogate cytarabine activity [2]. This differential dependence on nucleoside transporters and activating kinases distinguishes clofarabine from cytarabine, which relies primarily on hENT1-mediated uptake and dCK-mediated phosphorylation for its cytotoxic activity. The finding has direct implications for selecting clofarabine over cytarabine in experimental systems where hENT1 downregulation or dCK deficiency is suspected or documented [3].

drug resistance cytarabine nucleoside transporters

Clofarabine (CAS 123318-82-1) Optimal Research and Procurement Application Scenarios


Preclinical Leukemia Xenograft Studies Requiring Sustained Intracellular Triphosphate Exposure

Clofarabine is optimally selected for in vivo leukemia xenograft studies where prolonged target engagement is critical. Based on the evidence that clofarabine triphosphate is retained intracellularly with >50% remaining 24 hours post-infusion [5]—significantly longer than cladribine triphosphate—researchers can design less frequent dosing schedules while maintaining therapeutic intracellular drug concentrations. This pharmacokinetic advantage directly reduces animal handling burden and compound consumption in long-term efficacy studies. Procurement of clofarabine rather than cladribine is indicated when experimental protocols require sustained inhibition of ribonucleotide reductase (IC50 = 65 nM) and DNA polymerase-α (IC50 = 3.9 nM) over extended periods .

Cell Line Screening Panels with Variable hENT1 or hCNT3 Transporter Expression

For researchers conducting drug sensitivity screens across cell line panels with heterogeneous nucleoside transporter expression, clofarabine offers a distinct advantage over cladribine and fludarabine. Evidence demonstrates that clofarabine exhibits higher binding affinity for hENT1, hENT2, and hCNT3 transporters compared to both analogs [5], and that hCNT3 expression is preserved in cytarabine-resistant cells where hENT1 is downregulated . This transporter profile supports clofarabine's utility as a positive control or test compound in panels where hCNT3-mediated uptake may represent an alternative entry pathway. Procurement of clofarabine is warranted when experimental hypotheses involve nucleoside transporter-dependent cytotoxicity or when screening cell lines with documented transporter expression heterogeneity.

Combination Chemotherapy Research Investigating Cytarabine-Containing Regimens in AML Models

Clofarabine should be prioritized for procurement in research programs evaluating combination chemotherapy regimens for acute myeloid leukemia (AML). The CLASSIC I trial provides direct head-to-head clinical evidence that clofarabine (40 mg/m²) plus cytarabine (1 g/m²) doubles the overall remission rate compared to cytarabine alone (46.9% versus 22.9%, P < 0.01) and significantly improves event-free survival (HR 0.63; 95% CI, 0.49–0.80; P < 0.01) in older patients with relapsed/refractory AML [5]. This established clinical synergy justifies clofarabine's inclusion in preclinical combination studies with cytarabine and supports its use as a reference compound for benchmarking novel cytarabine-containing combination strategies in AML xenograft or patient-derived xenograft (PDX) models.

Studies Investigating Resistance Mechanisms to Nucleoside Analogs in Leukemia

Clofarabine is a preferred tool compound for investigating nucleoside analog resistance mechanisms due to its distinct dependence on dCK phosphorylation and nucleoside transporter expression. Research demonstrates that clofarabine resistance in established leukemic cell lines arises primarily from decreased dCK activity, and these resistant lines exhibit cross-resistance to cladribine, gemcitabine, and cytarabine [5]. Conversely, clofarabine retains moderate activity in cytarabine-resistant cells where hENT1 and dCK are downregulated but hCNT3 and dGK remain intact . This differential sensitivity profile makes clofarabine uniquely valuable for dissecting resistance pathways and for screening novel agents designed to overcome nucleoside analog resistance. Procurement of clofarabine is essential for laboratories focused on leukemia drug resistance research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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